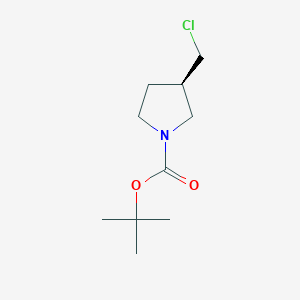

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its precise stereochemical configuration and functional group arrangement. The molecule possesses the molecular formula C10H18ClNO2 with a molecular weight of 219.71 grams per mole, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The stereochemical designation (R) refers to the absolute configuration at the 3-position of the pyrrolidine ring, where the chloromethyl substituent adopts the rectus orientation according to the Cahn-Ingold-Prelog priority rules.

Multiple synonymous names exist for this compound in chemical databases, including 1187927-12-3 as the Chemical Abstracts Service registry number for the (R)-enantiomer, 3(R)-chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, and tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate. The Simplified Molecular Input Line Entry System representation for this molecule is CC(C)(C)OC(=O)N1CCC@@HC1, which explicitly denotes the stereochemistry at the 3-position through the @@H designation. The International Chemical Identifier for this compound is InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1, providing a unique structural identifier that includes stereochemical information.

The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen represents a widely employed protective strategy in organic synthesis, offering stability under basic conditions while remaining labile to acidic treatment. This protective group choice facilitates subsequent synthetic transformations while maintaining the integrity of the pyrrolidine core structure. The chloromethyl substituent at the 3-position provides a reactive site for nucleophilic substitution reactions, enabling further structural elaboration and functional group interconversions.

Molecular Geometry and Conformational Analysis

The pyrrolidine ring system in this compound exhibits characteristic five-membered ring flexibility, adopting various envelope and twisted conformations that can be described through pseudorotation analysis. The geometry of pyrrolidine rings can occupy multiple conformational states, including envelope conformations designated as E and twisted conformations designated as T, with the specific conformation described by two critical parameters: the phase angle P and the maximum puckering amplitude. The phase angle represents a periodic variable ranging from 0° to 360° that indicates which ring atoms are situated outside the ring plane, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring from planarity, typically falling within the range of 35° to 45°.

Conformational analysis of substituted pyrrolidine derivatives reveals that the conformation of the pyrrolidine ring is significantly influenced by the nature and stereochemistry of substituents. For 3-substituted pyrrolidines bearing different substituent patterns, the relative configuration of substituents can dramatically affect the conformational equilibrium. The presence of the chloromethyl group at the 3-position and the bulky tert-butoxycarbonyl group on the nitrogen atom creates specific steric interactions that influence the preferred conformational states of the ring system.

Research on related pyrrolidine nucleotide analogs demonstrates that substitution effects can tune the pyrrolidine conformation across the entire pseudorotation cycle. The conformational analysis using experimental vicinal proton-proton scalar coupling constants, combined with theoretical calculations, provides detailed insights into the preferred conformational states and their relative populations. The mode of substitution on the pyrrolidine ring, particularly the attachment of different functional groups, results in tuning the conformation of the five-membered ring over the complete pseudorotation wheel.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are not extensively documented in the available literature, related pyrrolidine derivatives provide valuable insights into potential solid-state arrangements and packing patterns. Crystallographic studies of similar compounds reveal that the solid-state conformation may differ from solution-phase conformations due to crystal lattice stabilization effects. The determination of absolute configuration in chiral pyrrolidine derivatives often requires a combination of crystallographic analysis and theoretical calculations when direct crystal structure determination is not feasible.

For related pyrrolidine derivatives, X-ray crystallographic analysis has revealed specific conformational preferences in the solid state. The relative configuration of stereogenic centers can be determined through crystallographic methods, providing definitive structural information about the spatial arrangement of substituents. In cases where the solid-state conformation differs from theoretically predicted gas-phase conformations, crystal packing forces and intermolecular interactions play crucial roles in determining the final molecular arrangement.

The molecular packing in crystalline pyrrolidine derivatives typically involves intermolecular hydrogen bonding interactions when hydroxyl groups or other hydrogen bond donors are present. The tert-butoxycarbonyl protecting group in this compound may participate in dipole-dipole interactions or van der Waals contacts with neighboring molecules in the crystal lattice. Understanding the solid-state structure provides important information for pharmaceutical applications, as polymorphism can significantly affect bioavailability and stability of drug compounds.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation and stereochemical assignment of this compound. The proton nuclear magnetic resonance spectrum provides detailed information about the molecular structure through chemical shifts, coupling patterns, and integration ratios. The tert-butyl group appears as a characteristic singlet around 1.4-1.5 parts per million, integrating for nine protons, while the pyrrolidine ring protons exhibit complex multipicity patterns due to vicinal coupling interactions.

The stereochemical configuration at the 3-position can be determined through analysis of vicinal coupling constants between adjacent ring protons. Research on related pyrrolidine derivatives demonstrates that three-bond coupling constants provide crucial information about dihedral angles and relative stereochemistry. The coupling constant between the proton at the 3-position and adjacent ring protons reflects the specific conformational arrangement and can distinguish between different stereoisomers. Typical coupling constants for pyrrolidine systems range from 4-10 Hertz, with larger values indicating closer to syn arrangements and smaller values suggesting gauche relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the tert-butoxycarbonyl group appearing around 155 parts per million and the tert-butyl quaternary carbon around 28 parts per million. The pyrrolidine ring carbons appear in the aliphatic region, with the chloromethyl carbon typically observed around 45-50 parts per million due to the electron-withdrawing effect of the chlorine atom. Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 219.71, corresponding to the molecular weight, along with characteristic fragmentation patterns including loss of the tert-butoxycarbonyl group and chloromethyl fragments.

Properties

IUPAC Name |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOBWMKNMWVILV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719931 | |

| Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-12-3 | |

| Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate typically starts from commercially available or easily accessible chiral pyrrolidine derivatives. The key steps involve:

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during functionalization.

- Introduction of the chloromethyl group at the 3-position of the pyrrolidine ring via halogenation or substitution reactions.

- Purification and characterization to ensure enantiomeric purity and structural integrity.

This approach ensures high regio- and stereoselectivity, crucial for the compound's application in medicinal chemistry.

Detailed Preparation Methods

Starting Material and Protection

- Starting Material: Chiral pyrrolidine derivatives such as (R)-3-hydroxymethylpyrrolidine or its amino acid precursors (e.g., proline derivatives) are commonly used.

- Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, yielding tert-butyl pyrrolidine-1-carboxylate derivatives. This protection is stable under a variety of reaction conditions and can be removed under mild acidic conditions.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 3-position can be introduced via several routes:

Halogenation of Hydroxymethyl Precursors: Starting from (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, chlorination reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can convert the hydroxymethyl group into a chloromethyl group under controlled conditions.

Substitution Reactions: Alternatively, nucleophilic substitution on suitable leaving groups (e.g., mesylates or tosylates) at the 3-position can be performed with chloride ions to yield the chloromethyl derivative.

Use of Chloromethyl Esters: In some synthetic schemes, chloromethyl esters are prepared as intermediates for further functionalization, as indicated in advanced synthetic routes involving pyrrolidine carboxylates.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, acetonitrile, and other aprotic solvents that facilitate halogenation or substitution without side reactions.

- Temperature: Reactions are typically conducted at mild temperatures (0–40 °C) to avoid racemization or decomposition.

- Catalysts and Bases: Bases such as triethylamine may be used to neutralize acidic byproducts and promote substitution reactions.

- Purification: Chromatographic techniques and recrystallization are employed to isolate the pure product with high enantiomeric excess.

Research Findings and Data Summary

The following table summarizes key synthetic parameters and yields reported in literature and patents for the preparation of this compound and related intermediates:

Advanced Synthetic Routes and Modifications

Recent research has explored multifunctional derivatives of pyrrolidine compounds, including the incorporation of fluorine-containing groups and carboxyl functionalities, which are relevant for medicinal chemistry applications:

Difluoromethoxy Group Introduction: Using copper(I)-catalyzed alkylation with fluorosulfonyl difluoroacetic acid derivatives, researchers synthesized CHF2O-containing pyrrolidines. This method involves starting from Boc-protected pyrrolidine alcohols and allows for multigram scale synthesis with moderate to good yields (40–65%) depending on protecting groups and reaction conditions.

Functionalization of Carboxyl Groups: Chloromethyl esters of pyrrolidine carboxylic acids have been prepared for further nucleophilic substitution reactions, enhancing the versatility of the compound as a synthetic intermediate.

These advanced methods demonstrate the adaptability of the basic synthetic framework of this compound to incorporate diverse functional groups for drug discovery.

Analytical and Characterization Techniques

Throughout the preparation, the following techniques are employed to confirm product identity and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chiral HPLC: Ensures optical purity of the (R)-enantiomer.

- Infrared Spectroscopy (IR): Verifies functional groups such as Boc and chloromethyl.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ®-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, while oxidation can produce ®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the primary applications of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is its role as an enzyme inhibitor. Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Case Study: Inhibition of Nitric Oxide Synthase

A study evaluated the compound's ability to inhibit neuronal nitric oxide synthase (nNOS). The results indicated that this compound exhibited a significant inhibitory effect on nNOS with an IC50 value of approximately 150 nM, suggesting its potential use in treating conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and cerebral ischemia .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against several pathogens.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be around 200 μg/mL, indicating potential as an antimicrobial agent. Further structural modifications could enhance its efficacy against a broader spectrum of bacteria.

Neuroprotective Effects

Another significant application of this compound lies in its neuroprotective effects. Research suggests that it can protect neurons from damage caused by hypoxic conditions.

Case Study: Neuroprotection in Animal Models

In a study involving newborn rabbits subjected to hypoxia, administration of this compound resulted in reduced neuronal death and improved neurological outcomes. The mechanism was linked to the inhibition of nNOS, which mitigated excessive nitric oxide production during ischemic events .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” becomes apparent when compared to analogous pyrrolidine derivatives. Below is a detailed analysis based on substituents, reactivity, and applications:

Table 1: Structural Comparison of Key Pyrrolidine Derivatives

Key Findings

Reactivity Differences: The chloromethyl group in the target compound enables facile nucleophilic substitution (e.g., with amines or thiols), whereas the amino group in CAS 186550-13-0 supports peptide bond formation or metal-catalyzed coupling . The hydroxymethyl group in the pyridine-containing derivative is less reactive than chloromethyl but offers polarity for solubility optimization in aqueous formulations.

Steric and Electronic Effects :

- The tert-butyldimethylsilyloxymethyl group in the silyl-protected compound provides steric bulk and stability under acidic conditions, contrasting with the electrophilic chloromethyl group.

- The methylcarbamate in CAS 392338-15-7 reduces basicity compared to free amines, altering binding affinity in biological targets.

Applications: Chloromethyl derivatives are pivotal in synthesizing covalent inhibitors (e.g., targeting cysteine residues), while amino derivatives (e.g., CAS 186550-13-0) are preferred for non-covalent interactions in receptor binding . Fluorinated pyridine-pyrrolidine hybrids exhibit enhanced metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies.

Stereochemical Considerations :

- The target compound’s (R)-enantiomer is critical for enantioselective synthesis, whereas racemic mixtures (e.g., pyridine-linked derivatives in ) may require chiral resolution for pharmaceutical use.

Biological Activity

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and receptors, as well as its therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloromethyl group and a tert-butyl ester. The presence of these functional groups contributes to its unique reactivity and biological properties.

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl moiety is particularly significant as it can participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological macromolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Enzyme Inhibition

- Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential as an inhibitor of viral proteases, which are crucial targets in antiviral drug development .

2. Receptor Interaction

- The compound's structural features allow it to interact with various receptors, potentially influencing signaling pathways related to inflammation and neurological functions .

3. Antimicrobial Activity

- Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal activity .

Case Studies and Research Findings

Recent research has explored the biological implications of this compound:

- Study on Viral Protease Inhibition : A study demonstrated that chloromethyl ketone derivatives, including compounds structurally similar to this compound, effectively inhibited herpesvirus proteases, suggesting a potential application in antiviral therapies .

- Binding Affinity Assessments : Investigations into the binding properties of this compound with various receptors revealed significant interactions that may lead to therapeutic effects in treating conditions like obesity and inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1187927-12-3 | Enantiomer with potential unique biological activity |

| (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | Not specified | Enantiomer; ongoing studies on biological interactions |

| Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | 876589-13-8 | Lacks chirality; simpler reactivity profile |

Q & A

Q. How do structural modifications impact its stability under acidic/basic conditions?

- Methodological Answer : The tert-butyl group enhances steric protection of the carbamate, improving stability in acidic media. However, the chloromethyl group is prone to hydrolysis under basic conditions (pH > 10). Stability studies (HPLC monitoring) are recommended, as in .

Data Contradiction Analysis

- Discrepancy in Reaction Yields : reports a 91% yield for aryl sulfide synthesis, while notes 64% for similar reactions. This variance may arise from differences in thiol nucleophilicity or solvent polarity. Systematic screening of bases (e.g., CsCO vs. KCO) can resolve inconsistencies .

- Physical State Variability : describes the compound as a light yellow solid, while refers to oily intermediates. This suggests polymorphism or residual solvent effects. Differential Scanning Calorimetry (DSC) can characterize phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.